Product packaging for 4-(Ethylsulfanyl)-2-oxobutanoic acid(Cat. No.:CAS No. 36506-17-9)

4-(Ethylsulfanyl)-2-oxobutanoic acid

Cat. No.: B13586785
CAS No.: 36506-17-9
M. Wt: 162.21 g/mol
InChI Key: NGPOXPZQRGMRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylsulfanyl)-2-oxobutanoic acid is a high-purity, research-grade biochemical intermediate designed for laboratory investigations. This sulfur-containing oxo acid is of significant interest in metabolic pathway research, particularly as a structural analog of 4-(Methylthio)-2-oxobutanoic acid (KMTB), a key metabolite in the methionine cycle . As a 2-oxo acid derivative, it serves as a potential substrate for transaminase enzymes, making it valuable for enzymology studies and research into amino acid metabolism . Researchers utilize this compound to study its role in apoptotic pathway induction, given that its structural analog is a known precursor to methional, a potent apoptosis inducer in certain cell lines . Its properties align with the class of thia fatty acids, characterized by a sulfur atom inserted into the carbon chain, which is crucial for its biochemical activity and interaction with enzymatic targets . Provided exclusively for research applications, this compound is an essential tool for pharmaceutical development, chemical biology, and exploring the biochemistry of sulfur-containing molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3S B13586785 4-(Ethylsulfanyl)-2-oxobutanoic acid CAS No. 36506-17-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36506-17-9

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

4-ethylsulfanyl-2-oxobutanoic acid

InChI

InChI=1S/C6H10O3S/c1-2-10-4-3-5(7)6(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

NGPOXPZQRGMRIZ-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(=O)C(=O)O

Origin of Product

United States

Elucidation of Biochemical Pathways and Metabolic Roles

Investigating the Biosynthesis of 4-(Ethylsulfanyl)-2-oxobutanoic acid Analogues

The biosynthesis of alpha-keto acids is a fundamental process in amino acid metabolism. The formation of this compound analogues is intricately linked to the transamination of sulfur-containing amino acids.

Role of Amino Acid Transaminases in Alpha-Keto Acid Formation

Amino acid transaminases, also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. This reaction is a crucial step in both the synthesis and degradation of amino acids. In the context of sulfur-containing amino acids, transaminases play a pivotal role in converting them into their corresponding α-keto acids. wikipedia.org

For instance, the transamination of methionine to yield 4-(methylsulfanyl)-2-oxobutanoic acid is a well-established reaction. nih.gov This process is catalyzed by various transaminases, which are not strictly specific to one amino acid, allowing them to act on a range of substrates, including other sulfur-containing amino acids. nih.gov It is highly probable that a similar enzymatic reaction involving a transaminase is responsible for the formation of this compound from its corresponding amino acid precursor, S-ethyl-L-cysteine or a related compound.

Hypothetical Precursors and Reaction Mechanisms in Analogous Biosynthesis

The primary precursor for the biosynthesis of this compound is likely an amino acid with an ethylsulfanyl group. A plausible candidate is S-ethyl-L-cysteine. The biosynthesis would proceed via a transamination reaction, as illustrated in the hypothetical reaction below:

S-ethyl-L-cysteine + α-ketoglutarate ⇌ this compound + L-glutamate

This reaction is analogous to the transamination of methionine, which is a key step in the methionine salvage pathway. researchgate.net In this pathway, 4-(methylsulfanyl)-2-oxobutanoic acid is the final intermediate before being transaminated back to methionine. nih.govfoxchase.orgdocumentsdelivered.com

The general mechanism of transamination involves the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group. wikipedia.org The amino acid substrate first reacts with PLP to form a Schiff base, followed by a tautomerization and hydrolysis to release the α-keto acid and pyridoxamine-5'-phosphate. The pyridoxamine-5'-phosphate then transfers the amino group to the α-keto acid acceptor (e.g., α-ketoglutarate), regenerating PLP and forming the new amino acid (e.g., glutamate).

In Vitro Enzymatic Synthesis Approaches for this compound

The in vitro enzymatic synthesis of α-keto acids offers a promising alternative to chemical synthesis methods, which often require harsh conditions. nih.gov Various enzymes, including L-amino acid oxidases and dehydrogenases, have been employed for the production of α-keto acids from their corresponding amino acids.

L-amino acid deaminases, for example, catalyze the oxidative deamination of L-amino acids to produce α-keto acids and ammonia. This method has been successfully used to produce a variety of α-keto acids. Given the broad substrate specificity of some of these enzymes, it is conceivable that an engineered L-amino acid deaminase or a similar enzyme could be utilized for the in vitro synthesis of this compound from S-ethyl-L-cysteine.

Enzyme ClassReaction TypePotential SubstratePotential Product
Amino Acid TransaminaseTransaminationS-ethyl-L-cysteineThis compound
L-amino acid oxidaseOxidative deaminationS-ethyl-L-cysteineThis compound
L-amino acid dehydrogenaseOxidative deaminationS-ethyl-L-cysteineThis compound

Characterization of Catabolic Pathways for this compound Analogues

The catabolism of sulfur-containing compounds is essential for maintaining cellular homeostasis and for the production of various biologically active molecules. The breakdown of this compound analogues likely involves oxidative degradation processes and can lead to the formation of volatile sulfur compounds.

Role in Oxidative Degradation Processes, including Beta-Oxidation

Alpha-keto acids can undergo oxidative decarboxylation, a key catabolic process that converts them into acyl-CoA derivatives. researchgate.netwikipedia.org This reaction is catalyzed by multienzyme complexes like the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex. nih.gov It is plausible that this compound could be a substrate for a similar dehydrogenase complex, leading to the formation of 3-(ethylsulfanyl)propanoyl-CoA.

Furthermore, this compound can be classified as a thia fatty acid, which are fatty acid analogues where a carbon atom is replaced by a sulfur atom. mimedb.orgdrugbank.comfoodb.ca The catabolism of thia fatty acids has been studied, and it is known that their metabolism, including beta-oxidation, is dependent on the position of the sulfur atom. nih.gov 4-Thia fatty acids can undergo mitochondrial beta-oxidation, although the process can be inhibited by the accumulation of certain intermediates. nih.gov Beta-oxidation of 3-(ethylsulfanyl)propanoyl-CoA would proceed through a series of enzymatic reactions, including dehydrogenation, hydration, and thiolytic cleavage, to yield acetyl-CoA and a shorter-chain acyl-CoA. adpcollege.ac.inwikipedia.org

Catabolic ProcessKey Enzymes/ComplexesPotential Products
Oxidative Decarboxylationα-keto acid dehydrogenase complex3-(Ethylsulfanyl)propanoyl-CoA, CO2
Beta-OxidationAcyl-CoA dehydrogenases, hydratases, thiolasesAcetyl-CoA, shorter-chain acyl-CoAs

Potential for Further Transformation into Volatile Sulfur Compounds

The catabolism of sulfur-containing amino acids is a significant source of volatile sulfur compounds (VSCs) in many biological systems, including fermented foods. britannica.comnih.gov The α-keto acid analogue, 4-(methylsulfanyl)-2-oxobutanoic acid, is a known precursor to the potent volatile sulfur compound methional.

The formation of methional from 4-(methylsulfanyl)-2-oxobutanoic acid can occur through the Ehrlich pathway, where the α-keto acid is decarboxylated and then reduced. Methional itself can be further converted to other volatile compounds like methanethiol (B179389) and dimethyl disulfide. wikipedia.org

By analogy, it is highly probable that this compound can be a precursor to ethyl-containing volatile sulfur compounds. The decarboxylation of this compound would yield 3-(ethylsulfanyl)propanal (B3053576) (ethional). This compound, similar to methional, is likely to be a potent aroma compound and can be further metabolized to produce other volatile substances such as ethanethiol (B150549) and diethyl disulfide. The formation of these compounds can occur through both enzymatic and non-enzymatic reactions. nih.gov

PrecursorIntermediatePotential Volatile Sulfur Compounds
This compound3-(Ethylsulfanyl)propanal (Ethional)Ethanethiol, Diethyl disulfide

Assessment of Metabolic Fates in Model Biological Systems

Direct experimental data on the metabolic fate of this compound is not extensively documented in scientific literature. However, the metabolic trajectory of its well-studied methyl analog, 4-(methylsulfanyl)-2-oxobutanoic acid (also known as α-keto-methionine or MTOB), provides a strong predictive framework. Studies in various human cell lines have shown that MTOB can inhibit cell growth in a dose-dependent manner and induce apoptosis (programmed cell death).

This biological activity is linked to its downstream metabolite, methional. Research has demonstrated that 4-(methylsulfanyl)-2-oxobutanoic acid is the direct precursor to methional, a potent inducer of apoptosis in murine lymphoid cell lines. nih.gov The conversion of the α-keto acid to the aldehyde (methional) appears critical for this cytotoxic effect. nih.gov

Based on this, it can be hypothesized that this compound could undergo a similar conversion to its corresponding aldehyde, "ethional," which may also exhibit biological activities such as cytotoxicity. To confirm this and to fully assess its metabolic fate, targeted studies in model biological systems are necessary. Such investigations would likely involve:

Cell Culture Studies: Exposing various cell lines (e.g., cancer cells, normal fibroblasts) to this compound to observe effects on cell viability, proliferation, and apoptosis.

Metabolomic Analysis: Utilizing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the conversion of the compound and identify its downstream metabolites within cells or in animal models.

Enzyme Assays: Testing the ability of relevant enzymes, such as transaminases and decarboxylases, to use this compound as a substrate.

These assessments would clarify whether the compound is an inert analog or an active metabolite that could influence cellular processes.

Exploration of this compound as a Metabolic Intermediate

Analogous Involvement in Sulfur Amino Acid Metabolism (e.g., Methionine Metabolism)

The metabolism of sulfur-containing amino acids is fundamental to cellular function, with methionine playing a central role. A key pathway in methionine metabolism is its conversion to its corresponding α-keto acid, 4-(methylsulfanyl)-2-oxobutanoic acid, through a process called transamination. nih.gov This reaction is a reversible step that links amino acid metabolism with carbohydrate and energy metabolism. libretexts.org

This compound is the direct α-keto acid analog of ethionine, which is the ethyl-containing counterpart to methionine. Ethionine is known to act as an antagonist to methionine, thereby disrupting cellular processes that depend on methionine, such as protein synthesis and methylation reactions. Given the ubiquitous nature of transaminase enzymes that catalyze the interconversion of amino acids and their keto-analogs, it is biochemically plausible that ethionine is metabolized to this compound within biological systems. nih.gov

The relationship between these sulfur-containing amino acids and their corresponding α-keto acids is summarized below.

Amino AcidChemical Structure (Side Chain)Corresponding α-Keto Acid
Methionine-CH₂-CH₂-S-CH₃4-(Methylsulfanyl)-2-oxobutanoic acid
Ethionine-CH₂-CH₂-S-CH₂-CH₃This compound

Connections to Broader 2-Oxocarboxylic Acid Metabolism

This compound belongs to the broad and metabolically crucial class of 2-oxocarboxylic acids, also known as α-keto acids. These compounds are central nodes in metabolism, linking the catabolism and synthesis of amino acids, carbohydrates, and lipids. Key 2-oxocarboxylic acids serve as direct intermediates in the citric acid cycle and glycolysis.

These molecules share common metabolic fates. They can be:

Transaminated: An amino group is added to the 2-oxo acid to form the corresponding amino acid. This process is reversible and essential for amino acid homeostasis. libretexts.org

Oxidatively Decarboxylated: The carboxyl group is removed as CO₂, and the remaining molecule is converted into an acyl-CoA derivative, which can then enter other pathways like the citric acid cycle or fatty acid synthesis.

The table below highlights prominent 2-oxocarboxylic acids and their significance.

2-Oxocarboxylic AcidCorresponding Amino AcidMajor Metabolic Pathway Involvement
PyruvateAlanineGlycolysis, Gluconeogenesis, Citric Acid Cycle (via Acetyl-CoA)
α-KetoglutarateGlutamate (B1630785)Citric Acid Cycle, Amino Acid Metabolism
OxaloacetateAspartateCitric Acid Cycle, Gluconeogenesis, Urea Cycle
4-(Methylsulfanyl)-2-oxobutanoic acidMethionineMethionine Metabolism, Glucosinolate Biosynthesis

As a member of this family, this compound is expected to be a substrate for transaminases, leading to the formation of ethionine. nih.gov Its potential for oxidative decarboxylation would depend on the substrate specificity of the relevant dehydrogenase enzymes. Its structural similarity to 4-(methylsulfanyl)-2-oxobutanoic acid suggests it could compete for the same enzyme active sites, thereby influencing the broader network of 2-oxo acid metabolism.

Interplay with Glucosinolate Biosynthetic Pathways in Relevant Organisms

Glucosinolates are sulfur-containing secondary metabolites characteristic of plants in the order Brassicales, including many common vegetables like broccoli, cabbage, and mustard. ruhr-uni-bochum.de The biosynthesis of the most common type, aliphatic glucosinolates, begins with the chain elongation of the amino acid methionine. oup.com

A critical initiating step in this pathway is the conversion of methionine to 4-(methylsulfanyl)-2-oxobutanoic acid. nih.gov This keto acid then enters an iterative cycle of reactions where its carbon chain is extended. The first and committing step of this cycle is the condensation of 4-(methylsulfanyl)-2-oxobutanoic acid with acetyl-CoA, a reaction catalyzed by the enzyme methylthioalkylmalate synthase (MAMS). oup.comoup.com Subsequent reactions of isomerization and decarboxylation result in a chain-elongated 2-oxo acid, which can either undergo further elongation or be converted into a glucosinolate. nih.gov

Given that this compound is a close structural analog of the natural MAMS substrate, it could potentially be recognized by this enzyme in glucosinolate-producing plants. The substrate specificity of MAMS enzymes is known to vary, with different isoforms accommodating substrates of different lengths. nih.govqmul.ac.uk If MAMS can utilize this compound, it would lead to the production of novel glucosinolates containing an ethyl-thioether group. This would represent a direct interplay between an exogenous or analog compound and a major plant secondary metabolic pathway, potentially creating new chemical diversity within the plant. plantae.org The likelihood of this interaction hinges on the flexibility of the MAMS active site. oup.com

Advanced Chemical Synthesis and Derivatization Strategies

Development of Novel Synthetic Routes for 4-(Ethylsulfanyl)-2-oxobutanoic acid

The construction of this compound involves the strategic formation of a carbon-sulfur bond and the introduction of an alpha-keto acid moiety. Novel synthetic routes aim to improve yield, purity, and stereocontrol.

The creation of the thioether linkage (C-S bond) is a critical step in the synthesis of this compound. Organosulfur compounds are versatile building blocks in organic synthesis, and various methods have been developed for efficient carbon-sulfur bond formation. mdpi.comrsc.org Optimization of this step focuses on mild reaction conditions, high atom economy, and compatibility with other functional groups present in the molecule.

Common strategies that can be adapted for this synthesis include:

Michael Addition: The conjugate addition of ethanethiol (B150549) to an α,β-unsaturated carbonyl compound, such as 2-oxo-3-butenoic acid or its ester equivalent, provides a direct route to the carbon skeleton. This reaction can be catalyzed by a mild base.

Nucleophilic Substitution: A precursor containing a suitable leaving group at the 4-position, such as 4-bromo-2-oxobutanoic acid, can undergo an S\textsubscript{N}2 reaction with sodium ethanethiolate. Optimizing solvent, temperature, and concentration is crucial to minimize side reactions.

Thiol-ene Radical Addition: A radical-initiated addition of ethanethiol across the double bond of a precursor like 2-oxo-3-butenoic acid offers an alternative, often proceeding under mild conditions with high regioselectivity.

Table 1: Comparison of Potential C-S Bond Formation Strategies

StrategyPrecursor ExampleKey ReagentsAdvantagesPotential Challenges
Michael AdditionEthyl 2-oxo-3-butenoateEthanethiol, Triethylamine (base)High atom economy, mild conditions.Potential for polymerization of the precursor.
Nucleophilic SubstitutionEthyl 4-bromo-2-oxobutanoateSodium ethanethiolateWell-established, predictable outcome.Requires synthesis of a halogenated precursor.
Thiol-ene Radical AdditionEthyl 2-oxo-3-butenoateEthanethiol, AIBN (initiator), UV lightHigh efficiency, mild conditions, anti-Markovnikov selectivity.Potential for radical-induced side reactions.

Key strategies include:

Oxidation of α-Hydroxy Acids: A common and effective method involves the oxidation of the corresponding α-hydroxy acid, 4-(ethylsulfanyl)-2-hydroxybutanoic acid. A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective systems like Swern or Dess-Martin oxidation. A chemoselective oxidation of α-hydroxy acids to α-keto acids can be catalyzed by nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO). organic-chemistry.org

Hydrolysis of Acyl Cyanides: An alternative route involves the reaction of a suitable acyl halide, such as 3-(ethylsulfanyl)propanoyl chloride, with a cyanide source to form an acyl cyanide, which is then hydrolyzed under acidic conditions to yield the α-keto acid.

"Umpolung" of an Aldehyde: A method starting from 3-(ethylsulfanyl)propanal (B3053576) involves the formation of a dithioacetal, which reverses the polarity of the carbonyl carbon. google.com This allows for deprotonation with a strong base followed by reaction with carbon dioxide. Subsequent hydrolysis of the dithioacetal, often using mercury salts or other methods, unmasks the ketone to afford the final α-keto acid. google.com

Access to enantiomerically pure forms of this compound is often necessary for biological studies. Stereoselective synthesis can be achieved through several approaches. nih.gov

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as L-methionine, is a common strategy. The methylthio group of L-methionine can potentially be exchanged for an ethylthio group via a sulfonium (B1226848) salt intermediate, although this can be challenging. A more viable route might involve enzymatic conversion of L-methionine to its corresponding α-keto acid, 4-(methylthio)-2-oxobutanoic acid, followed by a chemical trans-alkylation step.

Asymmetric Catalysis: A catalytic asymmetric approach could involve the enantioselective oxidation of a prochiral precursor. For example, the asymmetric dihydroxylation of an alkene precursor followed by selective oxidation could establish the chiral center.

Use of Chiral Auxiliaries: A substrate-controlled diastereoselective reaction can be employed. nih.gov For instance, attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a key bond-forming reaction, such as the alkylation of a chiral glycinate (B8599266) equivalent. The auxiliary is then removed in a later step to yield the enantiopure product.

Synthesis and Characterization of this compound Derivatives

Derivatization of this compound is essential for creating chemical tools, such as biological probes, and for structure-activity relationship (SAR) studies. Modifications typically target the carboxylic acid and the sulfur atom.

The carboxylic acid group is a prime site for modification to generate esters and amides. These derivatives can alter the compound's polarity, cell permeability, and metabolic stability, making them useful as biological probes. jcu.cz

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk

Steglich Esterification: For more sensitive substrates or when milder conditions are required, Steglich esterification is preferred. This reaction uses a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Amidation: The synthesis of amides from the carboxylic acid requires activation, as direct reaction with an amine is generally inefficient.

Coupling Reagents: Similar to Steglich esterification, coupling agents like DCC, HATU, or HBTU can be used to activate the carboxylic acid, allowing it to react with a primary or secondary amine to form the corresponding amide.

Catalytic Direct Amidation: Modern methods using catalysts such as titanium tetrafluoride (TiF₄) can facilitate the direct condensation of carboxylic acids and amines, offering a more atom-economical route. rsc.org

Table 2: Selected Derivatization Reactions of the Carboxyl Group

ReactionDerivative TypeReagentsTypical Conditions
Fischer EsterificationMethyl/Ethyl EsterMethanol/Ethanol, H₂SO₄ (cat.)Reflux
Steglich EsterificationVarious EstersAlcohol, DCC, DMAPRoom Temperature, Anhydrous Solvent
Amide CouplingPrimary/Secondary AmideAmine, HATU, DIPEARoom Temperature, Anhydrous Solvent
Direct AmidationVarious AmidesAmine, TiF₄ (cat.)Reflux in Toluene

Modification of the sulfur atom in the ethylsulfanyl side chain provides another avenue for creating analogs. Oxidation of the thioether to a sulfoxide (B87167) or sulfone, or alkylation to a sulfonium salt, introduces significant changes in the electronic properties, polarity, and steric bulk of the side chain.

Oxidation to Sulfoxides and Sulfones: The thioether can be selectively oxidized.

Sulfoxide Formation: Oxidation to the sulfoxide, 4-(ethylsulfinyl)-2-oxobutanoic acid, can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. This introduces a new chiral center at the sulfur atom.

Sulfone Formation: Further oxidation to the sulfone, 4-(ethylsulfonyl)-2-oxobutanoic acid, occurs with an excess of a stronger oxidizing agent, such as m-CPBA or potassium permanganate (B83412) (KMnO₄).

Alkylation to Sulfonium Salts: The sulfur atom can act as a nucleophile, reacting with alkylating agents like methyl iodide or ethyl triflate to form a ternary sulfonium salt. This introduces a permanent positive charge and adds another alkyl group to the sulfur, significantly altering the molecule's properties.

Table 3: Synthesis of Sulfur-Modified Analogs

Analog TypeProduct NameKey ReagentKey Features
Sulfoxide4-(Ethylsulfinyl)-2-oxobutanoic acid1 eq. m-CPBA or H₂O₂Increased polarity, chiral sulfur center.
Sulfone4-(Ethylsulfonyl)-2-oxobutanoic acid>2 eq. m-CPBA or KMnO₄Highly polar, hydrogen bond acceptor.
Sulfonium Salt(2-Carboxy-3-oxobutyl)(ethyl)(methyl)sulfoniumMethyl Iodide (CH₃I)Permanent positive charge, increased water solubility.

Derivatization for Conjugation Studies (e.g., Acyl-CoA Analogs)

The derivatization of metabolic intermediates is a crucial strategy for studying their interactions with enzymes and their roles in biochemical pathways. Converting this compound into an Acyl-Coenzyme A (Acyl-CoA) analog creates a molecular probe to investigate enzymes that metabolize short-chain fatty acids and keto acids. Acyl-CoAs are central to lipid metabolism and cellular energy production. nih.gov The synthesis of such an analog leverages the reactivity of the carboxylic acid moiety.

The general synthesis of Acyl-CoA thioesters involves the activation of a carboxylic acid followed by its reaction with the thiol group of Coenzyme A (CoASH). researchgate.net Several methods have been established for this acylation, often using activating agents like N,N'-carbonyldiimidazole to form a highly reactive acyl-imidazolide intermediate. researchgate.net This intermediate readily reacts with CoASH in an aqueous-organic solvent mixture to yield the desired Acyl-CoA thioester. researchgate.net The purification of the final product is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). researchgate.net This approach is particularly suitable for preparing specialized Acyl-CoA esters, including those with isotopic labels for metabolic tracing studies. researchgate.net The resulting 4-(Ethylsulfanyl)-2-oxobutanoyl-CoA could be used to study the substrate specificity of acyl-CoA dehydrogenases or other enzymes involved in branched-chain amino acid or fatty acid metabolism. nih.gov

Table 1: Proposed Synthetic Strategy for 4-(Ethylsulfanyl)-2-oxobutanoyl-CoA

StepDescriptionReagents and ConditionsPurpose
1 Activation of Carboxylic Acid This compound, N,N'-Carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., THF).To form a highly reactive 1-(4-(ethylsulfanyl)-2-oxobutanoyl)-1H-imidazole intermediate.
2 Thioesterification Addition of Coenzyme A (trilithium salt) dissolved in an aqueous buffer.Nucleophilic attack by the thiol group of Coenzyme A on the activated acyl group to form the thioester bond.
3 Purification Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).To isolate the pure 4-(Ethylsulfanyl)-2-oxobutanoyl-CoA analog from unreacted starting materials and byproducts.

Exploration of this compound as a Precursor in Complex Molecule Synthesis

The unique chemical architecture of this compound, featuring both a ketone and a carboxylic acid functional group, makes it a versatile precursor for the synthesis of more complex molecules. This dicarbonyl characteristic allows it to participate in a wide array of chemical reactions, particularly those aimed at constructing intricate molecular scaffolds, including heterocyclic systems and other molecules of biological significance.

Applications in the Synthesis of Heterocyclic Compounds

Alpha-keto acids are valuable building blocks in organic synthesis, especially for the construction of heterocyclic rings through multicomponent reactions (MCRs). whiterose.ac.ukmdpi.com These reactions, such as the Ugi or Povarov reactions, allow for the rapid assembly of complex molecular structures from simple starting materials in a single step. mdpi.com The reactivity of this compound makes it an ideal candidate for such synthetic strategies.

For instance, in a Povarov-type reaction, an α-keto acid can react with an amine and an electron-rich alkene to form substituted quinolines. mdpi.com Similarly, reactions with hydrazines can yield pyrazole (B372694) derivatives, while condensations with amidines can lead to pyrimidinyl-substituted compounds. rsc.org The use of this compound in these reactions would introduce a 2-(ethylsulfanyl)ethyl substituent onto the resulting heterocyclic core, providing a route to novel chemical entities with potential applications in medicinal chemistry. whiterose.ac.ukrsc.org The synthesis of furanone derivatives from substituted 2,4-dioxobutanoic acids has also been reported, highlighting another potential cyclization pathway for this class of compounds. urfu.ruresearchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

Reaction TypeReactantsResulting HeterocyclePotential Application
Povarov Reaction This compound, Aniline (B41778) derivative, AlkeneSubstituted QuinolineSynthesis of biologically active alkaloids and pharmaceuticals. lpnu.ua
Ugi Reaction This compound, Amine, Isocyanide, Aldehyde/Ketoneα-Acylamino Amide derivative (can cyclize)Rapid generation of diverse compound libraries for drug discovery. whiterose.ac.uk
Condensation This compound, PhenylhydrazinePyrazole derivativeCore structure in many anti-inflammatory and analgesic drugs. rsc.org
Condensation This compound, Furan-2-carbohydrazideHydrazono-oxobutanoic acid (can cyclize to furanones)Synthesis of compounds with potential anti-inflammatory activity. urfu.ruresearchgate.net
Annulation This compound, o-PhenylenediamineBenzodiazepine or Quinoxaline derivativeScaffolds for CNS-active drugs and other therapeutic agents. mdpi.com

Pathways to Other Biologically Active Molecules

The structural motifs within this compound serve as a valuable starting point for the synthesis of various biologically active molecules. Its backbone is analogous to key metabolic intermediates, suggesting its potential as a precursor for enzyme inhibitors or metabolic probes. For example, the biosynthesis of pharmacologically important tropane (B1204802) alkaloids involves the key intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is formed by a type III polyketide synthase. researchgate.net The structural similarity suggests that this compound could be explored as a substrate for enzymatic or chemical pathways to generate novel alkaloid analogs.

Furthermore, the metabolism of sulfur-containing amino acids is intrinsically linked to the folate and one-carbon cycles, which are critical for DNA synthesis and methylation. nih.govnih.gov The enzyme methylenetetrahydrofolate reductase (MTHFR) is essential in this pathway, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF), the primary circulatory form of folate. nih.gov Synthetic analogs of metabolic intermediates can be used to study these pathways. Given that this compound is an α-keto acid analog of methionine, it could serve as a precursor to molecules designed to interact with enzymes in these interconnected pathways. The synthesis of novel arylsulfonamide derivatives and other bioactive sulfur-containing compounds has demonstrated the diverse biological activities that can be achieved from tailored molecular designs. lpnu.uamdpi.com

Methodologies for Isotope Labeling for Tracer Studies

Isotope labeling is an indispensable tool for tracing the metabolic fate of molecules in biological systems. nih.gov Methodologies for incorporating stable (e.g., ¹³C, ²H) or radioactive (e.g., ¹⁴C) isotopes into this compound would enable detailed studies of its absorption, distribution, metabolism, and excretion (ADME).

Several strategies can be employed for the isotopic labeling of this compound. One common approach is carbon isotope exchange, where the ¹²C-carboxylic acid group is replaced with its ¹³C or ¹⁴C counterpart. acs.org This can be achieved through a reversible decarboxylation reaction in the presence of labeled carbon dioxide ([¹³C]CO₂ or [¹⁴C]CO₂). Alternatively, a building block approach can be used, where synthesis starts from isotopically labeled precursors. For instance, labeled ethyl iodide ([¹³C₂]- or [²H₅]-C₂H₅I) could be used to introduce labels into the ethylsulfanyl group. Deuterium labeling of the carbon backbone can also be achieved through exchange reactions or by using deuterated reagents during synthesis. nih.gov These labeled tracers are invaluable for metabolic flux analysis and for identifying the downstream metabolites of this compound using techniques like mass spectrometry and NMR spectroscopy. nih.govfrontiersin.org

Table 3: Methodologies for Isotope Labeling of this compound

Labeling StrategyIsotopeLabeled Precursor/ReagentPosition of LabelApplication
Carboxyl Exchange ¹³C or ¹⁴C[¹³C]CO₂ or [¹⁴C]CO₂Carboxyl carbon (C-1)Tracing metabolic pathways involving decarboxylation. acs.org
Synthetic Building Block ¹³C[1,2-¹³C₂]-Ethyl iodideEthyl group of the ethylsulfanyl moietyFollowing the fate of the sulfur-containing side chain.
Deuterium Exchange ²H (Deuterium)D₂O, acid/base catalystα- and β-carbons (C-3, C-4)Probing enzymatic mechanisms and kinetic isotope effects. nih.gov
Reduction of Precursor ²H (Deuterium)NaBD₄ (after conversion of keto to hydroxyl)Keto carbon (C-2, after reduction and re-oxidation)Stereospecific labeling for mechanistic studies.

Sophisticated Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for the separation, identification, and quantification of 4-(Ethylsulfanyl)-2-oxobutanoic acid in various matrices. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound, being a polar and non-volatile α-keto acid, requires chemical derivatization prior to GC-MS analysis to increase its volatility and thermal stability.

A common derivatization strategy for α-keto acids involves a two-step process: oximation followed by silylation. mssm.edu First, the keto group is reacted with hydroxylamine (B1172632) to form an oxime. This step is crucial as it also stabilizes the α-keto acid, preventing decarboxylation. uah.edu Subsequently, the carboxylic acid and the oxime hydroxyl group are silylated, typically using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce a volatile trimethylsilyl (B98337) (TMS) derivative. mssm.edu

The resulting derivative can be effectively separated on a non-polar or semi-polar capillary GC column. The mass spectrometer detector provides high selectivity and sensitivity, allowing for both qualitative identification based on the mass spectrum and quantitative analysis. The fragmentation pattern in Electron Ionization (EI) mode would be expected to show characteristic ions corresponding to the loss of the ethyl group, the thioethyl moiety, and fragments of the silylated oxobutanoic acid backbone.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue
Derivatization Oximation with hydroxylamine, followed by silylation with BSTFA
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temp. 250 °C
Oven Program 80 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold)
Carrier Gas Helium, constant flow 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-500

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-mass spectrometry, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of non-volatile and polar compounds like this compound in complex biological matrices.

Due to the high polarity of short-chain carboxylic acids, they often exhibit poor retention on traditional reversed-phase (RP) HPLC columns. nih.gov To overcome this, derivatization is frequently employed to increase hydrophobicity and improve ionization efficiency. nih.govresearchgate.net Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to target the keto group, while agents like aniline (B41778) can be coupled to the carboxylic acid group using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govmdpi.com

The derivatized compound can then be separated on a C18 reversed-phase column with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and low limits of quantification. nih.gov This involves selecting the precursor ion (the molecular ion of the derivatized compound) and monitoring specific product ions generated through collision-induced dissociation.

Table 2: Illustrative LC-MS/MS Parameters for this compound

ParameterValue
Derivatization Optional, e.g., with 3-nitrophenylhydrazine (3-NPH)
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Negative or Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography with ultraviolet (UV) detection is a robust and widely used technique for the separation and purity assessment of organic acids. scioninstruments.comshimadzu.com This method is particularly valuable for quality control during synthesis and for quantifying the compound in less complex samples.

The separation of this compound can be achieved on a reversed-phase C18 column. scioninstruments.com Given its polar nature, the mobile phase would typically be highly aqueous, consisting of a buffer (e.g., phosphate (B84403) buffer) and a small amount of an organic modifier. oiv.int The pH of the mobile phase is a critical parameter and is usually kept low to ensure the carboxylic acid is in its protonated form, which enhances retention on the reversed-phase column.

Detection is commonly performed using a UV detector at a low wavelength, typically around 210 nm, where the carboxyl and keto functional groups exhibit absorbance. oiv.intub.edu Purity is assessed by examining the chromatogram for the presence of any impurity peaks. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of purity. Method validation would involve assessing parameters such as linearity, precision, accuracy, and specificity. mdpi.com

Table 3: Typical HPLC Conditions for Purity Assessment

ParameterValue
LC Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic, 95:5 (v/v) 25 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

Application of Spectroscopic Methods for Structural Elucidation and Reactivity Studies

Spectroscopic techniques are indispensable for the structural confirmation of this compound and for investigating its conformational properties and chemical reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra would provide key information for this compound.

In the ¹H NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, though its position is dependent on concentration and solvent. libretexts.org The protons of the two methylene (B1212753) groups (-CH₂-S- and -CH₂-C=O) would likely appear as triplets in the range of 2.5-3.5 ppm. The ethyl group would present as a quartet for the methylene protons (-S-CH₂-CH₃) and a triplet for the methyl protons (-S-CH₂-CH₃), likely in the region of 2.5-2.8 ppm and 1.2-1.5 ppm, respectively.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid and the keto group would be the most downfield, expected in the ranges of 165-185 ppm and >190 ppm, respectively. libretexts.org The carbons of the methylene groups and the ethyl group would appear at higher field. Two-dimensional NMR techniques, such as COSY and HSQC, would be used to confirm the connectivity of the proton and carbon skeletons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
-COOH ~12.0 (s, 1H)~168
C=O -~195
-CH₂-C=O ~3.1 (t, 2H)~35
-S-CH₂- ~2.8 (t, 2H)~30
-S-CH₂-CH₃ ~2.6 (q, 2H)~25
-CH₃ ~1.3 (t, 3H)~14

s = singlet, t = triplet, q = quartet. Predicted shifts are illustrative and can vary based on solvent and other conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid, if the molecule forms hydrogen-bonded dimers, would appear as a strong, broad band around 1710 cm⁻¹. libretexts.org The C=O stretch of the alpha-keto group would likely be observed at a slightly higher frequency.

The C-S stretching vibration of the thioether group typically gives rise to a weak to medium intensity band in the fingerprint region, around 600-800 cm⁻¹. iosrjournals.org C-H stretching and bending vibrations from the alkyl chain would also be present.

The FT-Raman spectrum would be particularly useful for observing the C-S and C-C backbone vibrations, which are often weak in the IR spectrum. The C=O stretches would also be visible, and their analysis, in conjunction with the IR data, can provide insights into molecular symmetry and intermolecular interactions. researchgate.net

Table 5: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid O-H stretch2500-3300 (very broad)FT-IR
Carboxylic Acid C=O stretch (dimer)~1710 (strong, broad)FT-IR, FT-Raman
α-Keto C=O stretch~1725-1740 (strong)FT-IR, FT-Raman
Thioether C-S stretch600-800 (weak-medium)FT-IR, FT-Raman
Alkyl Chain C-H stretch2850-3000FT-IR, FT-Raman

X-ray Crystallography for Crystalline Forms of Derivatives

No specific X-ray crystallography data for derivatives of this compound was found.

Computational Chemistry Approaches for Understanding Reactivity and Interactions

Density Functional Theory (DFT) Studies on Electronic Structure

No specific DFT studies detailing the electronic structure of this compound were identified.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

No specific MD simulations investigating the interactions between this compound and enzymes were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

No specific QSAR models for analogues of this compound were discovered.

Investigation of Biological Interactions and Research Applications in Model Systems

Enzymatic Interaction and Kinetic Analysis

The interaction of 4-(Ethylsulfanyl)-2-oxobutanoic acid with enzymes, particularly transaminases and oxidoreductases, is central to its biological function. These enzymes recognize the alpha-keto acid structure, initiating catalytic processes crucial for amino acid metabolism.

Transaminases, or aminotransferases, are a class of enzymes that catalyze the interconversion of an amino acid and an α-keto acid. wikipedia.org These enzymes are pivotal in amino acid synthesis and degradation. wikipedia.org Studies on various transaminases have demonstrated their ability to act on a range of substrates. The specificity of these enzymes is not absolute, allowing them to process various amino and keto acids, including those with sulfur-containing side chains like MTOB. mdpi.comebi.ac.uk

Transaminases require pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme, which facilitates the transfer of the amino group. wikipedia.orgnih.govnih.gov The reaction mechanism proceeds in two stages: the amino group from an amino donor is first transferred to the PLP coenzyme, forming pyridoxamine (B1203002) phosphate (B84403) (PMP) and releasing the first keto acid. Subsequently, the amino group from PMP is transferred to a second keto acid (the amino acceptor), generating a new amino acid and regenerating the PLP-enzyme complex. nih.govnih.govwikipedia.org

The substrate scope for transaminases can be broad. For instance, a D-amino acid transaminase from Blastococcus saxobsidens shows activity towards various D-α-amino acids and primary aromatic (R)-amines. mdpi.com Similarly, aminotransferases from Klebsiella pneumoniae and Escherichia coli catalyze the final step in methionine recycling, which is the conversion of MTOB to methionine, utilizing aromatic amino acids or glutamate (B1630785) as primary amino donors. ebi.ac.uk Given the structural similarity, this compound is expected to serve as a substrate for these same transaminases, participating in analogous transamination reactions to produce S-ethyl homocysteine.

The table below summarizes the substrate specificity for related transaminases acting on the methylthio analog, MTOB.

Enzyme/OrganismAmino Donor SubstratesAmino Acceptor SubstrateProductReference
Tyrosine Aminotransferase (Klebsiella pneumoniae)Aromatic amino acids, Glutamate4-(methylthio)-2-oxobutanoateL-methionine ebi.ac.uk
YbdL (Escherichia coli)Methionine, Histidine, Phenylalanineα-keto acids4-(methylthio)-2-oxobutanoate ebi.ac.uk
Branched-chain amino acid transaminase (Mycobacterium tuberculosis)Branched-chain amino acids4-(methylthio)-2-oxobutanoateL-methionine ncats.io

This interactive table summarizes the known substrate specificities of transaminases that interact with the closely related compound, 4-(methylthio)-2-oxobutanoate.

Derivatives of sulfur-containing oxobutanoic acids have been investigated as modulators of enzyme activity. The transaminase that converts MTOB to methionine has been identified as a specific target for developing antiproliferative agents against methionine-dependent cancer cells. nih.govnih.gov

Transition state inhibitors have been designed to target this MTOB transaminase. These inhibitors mimic the structure of the enzyme-substrate complex at its transition state, binding with high affinity and blocking the active site. For example, L-methionine ethyl ester-pyridoxal (MEEP) and D-aspartate beta hydroxamate (D-AH) were shown to be effective inhibitors. nih.gov MEEP acts as an irreversible inhibitor when applied to HeLa cells in culture, while D-AH functions as a noncompetitive, reversible inhibitor of the purified rat liver enzyme. nih.gov These findings suggest that similar ethylated derivatives could be synthesized to target the transamination of this compound.

The table below details inhibitors of the related MTOB transaminase.

InhibitorType of InhibitionTarget Enzyme/Cell LineEffectReference
L-methionine ethyl ester-pyridoxal (MEEP)Irreversible (in culture)HeLa cell MTOB transaminaseInduces apoptosis nih.gov
D-aspartate beta hydroxamate (D-AH)Noncompetitive, ReversiblePurified rat liver MTOB transaminaseInhibits enzyme activity nih.gov

This interactive table presents data on inhibitors designed to target the transamination of the related methylthio analog.

Conversely, enzyme activation by small molecules can also occur, though it is less commonly studied for this class of compounds. Activation might involve allosteric binding that induces a conformational change, leading to enhanced catalytic efficiency. While specific activators for transaminases acting on this compound have not been detailed, derivatives of 4-oxobutanoic acid have been noted to require metabolic activation, such as reduction of a ketone to an alcohol, before they can exert their biological effects. semanticscholar.org

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of enzyme-ligand complexes, providing insights into the molecular basis of substrate recognition and catalysis. biologiachile.cl The crystal structure of the E. coli protein YbdL, identified as a methionine aminotransferase, has been solved with its PLP cofactor bound in the active site. ebi.ac.uk This structure reveals that YbdL belongs to the fold type I class of PLP-dependent enzymes, similar to aspartate aminotransferase. ebi.ac.uk

The active site contains a conserved lysine (B10760008) residue (Lys236) that forms a Schiff base with the PLP cofactor. ebi.ac.uk Modeling studies based on the crystal structure suggest that the substrate-binding pocket has a preference for methionine, which aligns with the experimental findings that the enzyme shows the highest activity with methionine as the amino donor. ebi.ac.uk The structure of this enzyme in complex with its substrate, MTOB (the methylthio analog), would provide a precise map of the interactions within the active site that govern substrate specificity. Such structural information is invaluable for designing potent and specific enzyme inhibitors. ebi.ac.ukbiologiachile.cl

Cellular and Microbial Metabolism Research using this compound

This keto acid and its analogs are key intermediates in the metabolic pathways of various organisms, from microbes to humans. nih.govmimedb.org They play a crucial role in amino acid homeostasis and can influence cellular processes.

In many microorganisms, 4-(methylthio)-2-oxobutanoic acid is a central intermediate in the methionine salvage pathway, which recycles the methylthio group from S-adenosylmethionine (SAM) to regenerate methionine. ebi.ac.uk This pathway is crucial for maintaining the cellular pool of methionine for protein synthesis and as the precursor for SAM, a universal methyl group donor.

During fermentation, microorganisms like yeast and bacteria produce a wide array of flavor and aroma compounds through various metabolic pathways. nih.govnih.gov The metabolism of sulfur-containing amino acids can lead to the formation of volatile sulfur compounds. For instance, intermediates from the tricarboxylic acid (TCA) cycle can be converted to amino acids via transamination. nih.gov It is plausible that this compound could be formed in fermentation processes through the degradation of S-ethyl homocysteine or related compounds, contributing to the final flavor profile of fermented foods and beverages. The metabolism of this keto acid by gut microbiota is also an area of interest, as microbial metabolism of dietary components can produce a variety of bioactive compounds. nih.govnih.gov

Research using in vitro models, particularly cancer cell lines, has highlighted the importance of the methionine salvage pathway and its intermediates. Many transformed or neoplastic cells exhibit "methionine dependence," meaning they cannot grow when methionine is replaced by its immediate precursor, homocysteine, in the culture medium. nih.gov However, these cells can often grow if supplemented with MTOB, the keto acid of methionine. nih.gov

Studies on HeLa cells, a human cancer cell line, showed that they can utilize exogenously supplied MTOB to synthesize methionine, which is then used for protein and S-adenosylmethionine synthesis. nih.gov This indicates that the transaminase responsible for converting MTOB to methionine is active in these cells. Consequently, this enzyme has become a target for anticancer drug design. Inhibitors of this transaminase selectively halt the growth of methionine-dependent cancer cells without affecting normal cells. nih.govnih.gov Furthermore, these inhibitors were found to induce apoptosis (programmed cell death) in HeLa cells, suggesting that disruption of this metabolic step triggers a cellular death pathway. nih.gov Given its structural similarity, this compound would likely be processed by the same cellular machinery, and its metabolism could similarly influence the proliferation and survival of methionine-dependent cells.

Comparative Metabolomics Studies involving Analogous Compounds

Metabolomic analyses of pathways involving sulfur-containing amino acids reveal a complex network of interconnected reactions. scienceopen.comscispace.com The transsulfuration pathway, for instance, details the conversion of methionine to cysteine, with the carbon skeleton of methionine being released as α-ketobutyrate, which is then further catabolized. nih.gov In contrast, the methionine salvage pathway, where KMTB is a key player, ensures the efficient recycling of the methylthio- group, thereby conserving methionine.

Studies involving alterations in the metabolism of sulfur-containing amino acids, such as in cases of liver injury, have shown significant changes in the levels of related metabolites. For example, in certain models of liver damage, concentrations of methionine, cysteine, and glutathione (B108866) are notably increased, indicating a systemic response to oxidative stress and a potential upregulation of the transsulfuration and glutathione synthesis pathways. scispace.com

Given the structural similarity between this compound and KMTB, it is plausible that the ethyl-containing analog could participate in similar metabolic pathways. The primary difference lies in the substitution of a methyl group with an ethyl group attached to the sulfur atom. This seemingly minor change could, however, have significant implications for enzyme recognition and metabolic fate. Comparative metabolomics studies designed to directly compare the effects of this compound and KMTB on cellular metabolite profiles would be necessary to elucidate the specific metabolic role of the ethyl analog. Such studies would help determine if it can be utilized by the enzymes of the methionine salvage pathway or if it is metabolized through other routes, potentially leading to the formation of unique downstream metabolites.

Table 1: Key Sulfur-Containing α-Keto Acids and Their Metabolic Context

Compound Name Metabolic Pathway(s) Precursor Amino Acid Key Function
4-(Methylsulfanyl)-2-oxobutanoic acid Methionine Salvage Pathway Methionine Regeneration of methionine
α-Ketobutyrate Transsulfuration Pathway Methionine Catabolism of the methionine carbon skeleton

Research into Analog Functionality and Structure-Activity Relationships

The exploration of analog functionality and structure-activity relationships (SAR) provides critical information for medicinal chemistry and drug design. For this compound, SAR studies can be contextualized within the broader investigation of methionine and its analogs. nih.govfrontiersin.org The structural components of such molecules, including the α-keto acid moiety and the thioether side chain, are key determinants of their biological activity. nih.govnih.gov

Evaluation of Functional Group Importance for Biological Activity

The biological activity of methionine analogs is profoundly influenced by the nature of their functional groups. The α-keto acid group, for example, is a versatile chemical entity that can participate in a variety of biochemical reactions, including transamination to form the corresponding amino acid. mdpi.com The presence of the sulfur atom in the thioether side chain is also crucial, as it can engage in specific interactions with biological targets and is susceptible to oxidation, which can modulate activity. mdpi.com

In SAR studies of related compounds, the length and branching of the alkyl group attached to the sulfur atom have been shown to be critical. For instance, in a series of thromboxane (B8750289) A2 receptor antagonists, the hydrophobicity and electronic properties of substituents on a phenylsulfonylamino)ethylthio]phenoxyacetic acid scaffold were found to directly correlate with biological activity. nih.gov While this is a different molecular context, it highlights the principle that modifications to the thioether side chain can significantly impact biological function.

For this compound, the ethyl group, being slightly larger and more hydrophobic than the methyl group of KMTB, could lead to altered binding affinity for enzymes and receptors. This could result in either enhanced or diminished biological activity, depending on the specific steric and hydrophobic requirements of the binding site.

Table 2: Functional Groups of this compound and Their Potential Biological Significance

Functional Group Potential Role in Biological Activity
α-Keto acid Participation in enzymatic reactions (e.g., transamination), potential for hydrogen bonding.
Carboxylic acid Can be ionized at physiological pH, forming carboxylate which can interact with positively charged residues in proteins.
Thioether Contributes to the overall hydrophobicity of the molecule, potential for specific interactions with protein binding pockets, can undergo oxidation.
Ethyl group Influences steric fit and hydrophobic interactions within binding sites.

Design and Screening of Analogs for Specific Biochemical Probes

The design of biochemical probes is a key strategy for studying biological processes. α-Keto acids and their derivatives are attractive scaffolds for the development of such probes due to their inherent reactivity and presence in key metabolic pathways. acs.orgmdpi.com For instance, α-ketoamides have been utilized in the design of near-infrared fluorescent probes for detecting reactive oxygen species like hydrogen peroxide. acs.org

Analogs of this compound could be designed as biochemical probes to investigate enzymes involved in sulfur-containing amino acid metabolism. By incorporating reporter groups such as fluorophores or biotin, these probes could be used to visualize enzyme localization, quantify enzyme activity, or identify novel protein-protein interactions. The thioether linkage provides a potential site for chemical modification to attach such reporter groups.

The screening of a library of analogs with systematic variations in the alkyl chain (e.g., methyl, ethyl, propyl) and modifications to the α-keto acid moiety could identify compounds with high affinity and specificity for particular enzymes. Such a screening approach would be invaluable for developing selective probes to dissect the complex and interconnected pathways of sulfur metabolism.

Exploration of Research Tools for Non-Canonical Amino Acid Incorporation

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for protein engineering and for studying protein structure and function. nih.govnih.gov This is typically achieved by repurposing a stop codon (such as the amber codon, UAG) and evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and directs its insertion into the growing polypeptide chain. nih.govresearchgate.net

Thioether-containing ncAAs are of particular interest due to the unique chemical properties of the sulfur atom. They can serve as handles for site-specific protein modification through bioorthogonal chemistry. nih.gov For example, proteins containing a thioester-bearing ncAA have been shown to undergo efficient and selective labeling with probes via native chemical ligation. nih.gov

While there is no direct evidence in the search results of this compound being used for this purpose, its corresponding amino acid, 2-amino-4-(ethylsulfanyl)butanoic acid (ethionine), is a known methionine analog. The development of an orthogonal synthetase/tRNA pair capable of recognizing ethionine or other ethylthio-containing amino acid analogs would expand the repertoire of ncAAs available for protein engineering. frontiersin.org The α-keto acid precursor, this compound, could potentially be a cell-permeable precursor that is then transaminated intracellularly to the desired ncAA, facilitating its incorporation into proteins in living cells.

Future Research Trajectories and Interdisciplinary Outlook

Leveraging Omics Technologies for Comprehensive Metabolic Profiling of 4-(Ethylsulfanyl)-2-oxobutanoic acid Analogues

The advancement of "omics" technologies offers a powerful lens through which to view the complex metabolic life of alpha-keto acid analogues. A systems-level understanding can be achieved by integrating data from metabolomics, proteomics, and transcriptomics to create a comprehensive metabolic profile.

Untargeted metabolomics, primarily using mass spectrometry (MS) and nuclear magnetic resonance (NMR), is a cornerstone of this approach, enabling the detection and quantification of a wide array of metabolites in a biological sample. nih.govbiocrates.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for separating and identifying chemically diverse compounds, including the often reactive and unstable alpha-keto acids. nih.govnih.gov For instance, untargeted profiling could uncover previously unknown metabolites derived from this compound, while targeted approaches could precisely quantify its conversion through various pathways. diabetesjournals.org

Integrating metabolomic data with transcriptomics (the study of gene expression) and proteomics (the study of proteins) can reveal how the presence of these analogues influences cellular regulation. For example, an increase in the concentration of a specific keto acid analogue might correlate with the upregulation of genes encoding certain enzymes, providing clues to its metabolic pathway and biological function. This multi-omics strategy has been successfully applied to understand complex diseases like diabetes and kidney disease, where metabolic dysregulation is a key feature. diabetesjournals.orgntno.orgfrontiersin.org

Table 1: Omics Technologies for Metabolic Profiling

Omics TechnologyPrimary FunctionApplication to Alpha-Keto Acid Analogue ResearchKey Analytical Platforms
MetabolomicsComprehensive analysis of all metabolites in a biological system. nih.govIdentify and quantify the compound and its downstream metabolites; discover novel metabolic pathways.Mass Spectrometry (MS) biocrates.com, Nuclear Magnetic Resonance (NMR) researchgate.net
TranscriptomicsQuantification of all RNA transcripts (gene expression).Identify genes and pathways that are activated or suppressed in response to the compound.RNA-Sequencing (RNA-Seq), Microarrays
ProteomicsLarge-scale study of proteins, their structures, and functions.Identify enzymes responsible for the compound's metabolism and proteins whose expression is altered by its presence.Mass Spectrometry (MS)-based techniques (e.g., shotgun proteomics)

Advanced Biocatalysis for Sustainable Production and Transformation of Alpha-Keto Acids

Traditional chemical synthesis of alpha-keto acids often involves harsh conditions, hazardous reagents, and the use of precious metals, leading to significant environmental costs. mdpi.com In contrast, biocatalysis offers a green and sustainable alternative, utilizing enzymes or whole-cell microorganisms to produce these valuable compounds from renewable feedstocks. mdpi.comnih.gov

Enzymatic conversion is a highly promising avenue. Enzymes such as L-amino acid deaminases (L-AADs) and L-amino acid oxidases (L-AAOs) can catalyze the oxidative deamination of amino acids to form their corresponding alpha-keto acids with high specificity and efficiency. nih.govnih.gov Protein engineering techniques, including directed evolution, are being used to improve the stability, activity, and substrate range of these enzymes, tailoring them for the production of specific keto acids. nih.govnih.gov This approach could be adapted to create biocatalysts for the synthesis of this compound from a corresponding amino acid precursor.

Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum provides another powerful strategy. nih.gov By introducing and optimizing specific metabolic pathways, these cellular factories can be programmed to convert simple sugars like glucose into complex alpha-keto acids. mdpi.com This involves overexpressing key enzymes and deleting genes of competing pathways to channel the metabolic flux towards the desired product. researchgate.net Such engineered microbes represent a scalable and sustainable platform for the industrial production of alpha-keto acids. researchgate.net

Table 2: Biocatalytic Approaches for Alpha-Keto Acid Synthesis

ApproachDescriptionKey BiocatalystsAdvantages
Enzymatic ConversionUse of isolated enzymes to catalyze the transformation of a substrate into the desired alpha-keto acid. nih.govL-amino acid deaminases (L-AADs), L-amino acid oxidases (L-AAOs), Transaminases. nih.govresearchgate.netHigh specificity, mild reaction conditions, reduced byproducts.
Whole-Cell BiocatalysisUtilization of engineered microorganisms to produce alpha-keto acids from simple carbon sources like glucose. mdpi.comEngineered strains of E. coli, Corynebacterium glutamicum, Saccharomyces cerevisiae. nih.govnih.govUse of renewable feedstocks, cost-effective, potential for continuous production.
Cascade ReactionsA sequence of biocatalytic reactions to build complex molecules, such as using methyltransferases for asymmetric alkylation of keto acids. nih.govMethyltransferases, Transaminases, Dehydrogenases. nih.govSynthesis of chiral compounds with high enantioselectivity; creation of valuable scaffolds from simple precursors. nih.gov

Development of Novel Analytical Platforms for Real-Time Monitoring of Analog Metabolism

Understanding the dynamic nature of metabolism requires analytical tools that can monitor changes in metabolite concentrations in real time. pnnl.gov Traditional methods often rely on collecting samples for later analysis, which provides only a snapshot in time. nih.gov

Novel platforms are emerging to meet this challenge. Real-Time Mass Spectrometry (RTMS), for instance, can simultaneously measure the production and consumption of multiple compounds in seconds, offering high-resolution data on metabolic fluxes. pnnl.gov Ambient ionization techniques like Direct Analysis in Real Time (DART) mass spectrometry allow for the rapid, high-throughput analysis of biological samples with minimal preparation. nih.govacs.orgnih.gov

Another exciting area is the development of biosensors. These devices use a biological recognition element, such as an enzyme, coupled with a signal transducer to detect a specific molecule. nih.gov For example, a biosensor for α-ketoglutarate has been constructed using the enzyme glutamate (B1630785) dehydrogenase immobilized on an electrode. nih.gov A similar approach could be used to design a specific biosensor for this compound or its analogues. biorxiv.org Such sensors, potentially integrated into wearable devices, could one day allow for the continuous, non-invasive monitoring of metabolic processes, revolutionizing both biomedical research and personalized health. nih.govrsc.org

Table 3: Advanced Analytical Platforms for Real-Time Monitoring

PlatformPrinciple of OperationKey AdvantagesPotential Application
Real-Time Mass Spectrometry (RTMS)Simultaneous measurement of multiple gases and volatile compounds directly from a biological system. pnnl.govHigh temporal resolution, direct measurement of metabolic rates. pnnl.govMonitoring real-time production or consumption of volatile metabolites in cell cultures.
DART Mass SpectrometryAn ambient ionization technique that analyzes samples in their native state with minimal preparation. nih.govHigh-throughput, rapid analysis (approx. 1-2 minutes per sample). acs.orgRapid metabolic fingerprinting of biological fluids to track changes in analogue concentration. acs.org
Electrochemical BiosensorsAn enzyme specific to the target metabolite is immobilized on an electrode, generating a measurable electrical signal upon reaction. nih.govHigh sensitivity and specificity, potential for miniaturization and continuous monitoring. nih.govReal-time tracking of the concentration of a specific keto acid analogue in a bioreactor or in vivo.
Colorimetric IndicatorspH-sensitive films or dyes that change color in response to metabolic shifts or microbial activity. mdpi.comSimple, low-cost, visual indication of freshness or spoilage. mdpi.comMonitoring food quality where microbial metabolism of keto acids might occur.

Q & A

Q. What are the standard synthetic routes for 4-(ethylsulfanyl)-2-oxobutanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves Michael-type addition of ethyl mercaptan (HS-CH₂CH₃) to α,β-unsaturated carbonyl precursors like 2-oxo-4-butenoic acid derivatives. For example:
  • Step 1 : Friedel-Crafts acylation to prepare α,β-unsaturated intermediates (e.g., 4-aryl-4-oxo-2-butenoic acids) .

  • Step 2 : Thiol-ene addition under controlled pH (6–8) and temperature (25–40°C) to avoid side reactions like oxidation of the thioether group.

  • Key Factors : Solvent polarity (e.g., aqueous ethanol), catalyst choice (e.g., triethylamine), and inert atmospheres improve regioselectivity and purity .

    • Data Table : Common Synthetic Routes
PrecursorReagent/ConditionsYield (%)Purity (%)Reference
2-Oxo-4-butenoic acidEthyl mercaptan, pH 7, Et₃N65–75>90
4-Aryl-4-oxo-2-butenoic acidHS-CH₂CH₃, EtOH, 40°C70–8085–95

Q. How is this compound characterized spectroscopically, and what are its critical spectral markers?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : δ 1.2–1.4 ppm (triplet, -SCH₂CH₃), δ 2.8–3.0 ppm (multiplet, -CH₂-S), δ 3.5–3.7 ppm (singlet, -CO-CH₂-) .
  • ¹³C NMR : δ 14–16 ppm (-SCH₂CH₃), δ 30–35 ppm (-CH₂-S), δ 170–175 ppm (-COOH) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 178.05 (C₆H₁₀O₃S) with fragmentation peaks at m/z 123 (loss of -CH₂CH₃) and m/z 89 (decarboxylation) .
  • IR : Strong bands at 1700–1720 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present as impurity) .

Advanced Research Questions

Q. What role does this compound play in enzymatic studies, particularly with amino acid dehydrogenases?

  • Methodological Answer : The compound serves as a substrate analog in studies of phenylalanine dehydrogenase (PheDH) due to its structural similarity to α-keto acids.
  • Experimental Design :

Enzyme Assay : Incubate PheDH with NADH and the compound; monitor absorbance at 340 nm for NADH depletion .

Kinetics : Measure Kₘ and Vₘₐₓ to compare catalytic efficiency with natural substrates (e.g., phenylpyruvate).

  • Key Finding : The ethylsulfanyl group introduces steric hindrance, reducing binding affinity (Kₘ ~2.5 mM vs. 0.8 mM for phenylpyruvate) but enhancing stability against hydrolysis .

Q. How can researchers resolve contradictions in reported NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria (keto-enol forms).
  • Resolution Strategies :

Variable Temperature NMR : Conduct experiments at 25°C and −40°C to stabilize dominant tautomers.

X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to determine solid-state structure and validate solution-phase data .

  • Example : Conflicting δ 3.5–3.7 ppm signals in D₂O vs. DMSO-d₆ are attributed to solvent polarity affecting enolization rates .

Q. What advanced separation techniques are recommended for isolating stereoisomers of this compound derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase; retention times differ by 1.2–1.5 minutes for enantiomers .
  • Capillary Electrophoresis : Employ cyclodextrin-based buffers (e.g., sulfobutyl ether-β-CD) for high-resolution separation (RS >2.0) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature for this compound?

  • Analysis :
  • Primary Cause : Competing side reactions (e.g., oxidation to sulfoxide or over-alkylation) are pH- and temperature-sensitive.
  • Mitigation : Lower reaction temperatures (≤30°C) and strict O₂ exclusion improve reproducibility .
  • Supporting Data : Studies reporting >75% yields used argon atmospheres, while lower yields (50–60%) lacked inert conditions .

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